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Compound of Interest

Compound Name: Tert-butyl 7-oxoheptanoate

Cat. No.: B15220588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological significance of tert-butyl 7-oxoheptanoate. Due to the limited

availability of experimental data for this specific compound, this guide incorporates predicted

properties and established experimental protocols for analogous structures to offer a thorough

resource for research and development.

Core Chemical Properties
Tert-butyl 7-oxoheptanoate is a bifunctional molecule containing both a ketone and a tert-

butyl ester functional group. Its structure suggests utility as a building block in organic

synthesis, potentially in the construction of more complex molecules in pharmaceutical and

materials science research.

Physicochemical Data
Quantitative data for tert-butyl 7-oxoheptanoate is not widely available in peer-reviewed

literature. The following table summarizes its basic molecular information and predicted

physicochemical properties.
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Property Value Source

Molecular Formula C₁₁H₂₀O₃ -

Molecular Weight 200.28 g/mol -

CAS Number 2168454-35-9 -

Predicted Boiling Point 253.5 ± 23.0 °C at 760 mmHg Predicted

Predicted Density 0.955 ± 0.06 g/cm³ Predicted

Predicted pKa 19.59 ± 0.40 Predicted

Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of tert-butyl 7-oxoheptanoate is expected to show the following

characteristic signals:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~9.76 t 1H -CHO

~2.43 t 2H -CH₂-CHO

~2.18 t 2H -CH₂-COO-

~1.65 - 1.55 m 4H -CH₂-CH₂-CH₂-

1.44 s 9H -C(CH₃)₃

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to have the following peaks:
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Chemical Shift (ppm) Assignment

~202.5 -CHO

~172.8 -COO-

~80.3 -C(CH₃)₃

~43.8 -CH₂-CHO

~35.0 -CH₂-COO-

~28.1 -C(CH₃)₃

~24.5 -CH₂-

~21.8 -CH₂-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl

groups:

Wavenumber (cm⁻¹) Functional Group

~1735 C=O (Ester)

~1725 C=O (Aldehyde)

~2970, 2860 C-H (Aliphatic)

Mass Spectrometry (Predicted Fragmentation)

Upon electron ionization, tert-butyl 7-oxoheptanoate is expected to fragment via

characteristic pathways for esters and aldehydes. Key predicted fragments include:
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m/z Fragment

143 [M - C₄H₉]⁺ (Loss of tert-butyl group)

125 [M - C₄H₉O]⁺ (Loss of tert-butoxy group)

101
[M - C₄H₉O₂]⁺ (McLafferty rearrangement of the

ester)

57 [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols: Synthesis
Tert-butyl 7-oxoheptanoate can be synthesized by the oxidation of the corresponding primary

alcohol, tert-butyl 7-hydroxyheptanoate, which is commercially available. Two common and

effective methods for this transformation are the Swern oxidation and the Dess-Martin

periodinane (DMP) oxidation.

Synthesis of Tert-butyl 7-oxoheptanoate via Swern
Oxidation
The Swern oxidation is a mild and reliable method for the oxidation of primary alcohols to

aldehydes.

Materials:

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Dichloromethane (DCM), anhydrous

Tert-butyl 7-hydroxyheptanoate

Triethylamine (Et₃N)

Argon or Nitrogen gas

Standard glassware for anhydrous reactions
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Procedure:

To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C

under an inert atmosphere, add DMSO (2.4 equivalents) dropwise.

Stir the reaction mixture at -78 °C for 30 minutes.

Add a solution of tert-butyl 7-hydroxyheptanoate (1.0 equivalent) in anhydrous DCM

dropwise to the reaction mixture at -78 °C.

Stir for 1 hour at -78 °C.

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 1 hour.

Quench the reaction by the addition of water.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Synthesis of Tert-butyl 7-oxoheptanoate via Dess-Martin
Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild method that offers the advantage of being performed

at room temperature.

Materials:

Dess-Martin periodinane (DMP)

Dichloromethane (DCM), anhydrous

Tert-butyl 7-hydroxyheptanoate
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Saturated aqueous sodium bicarbonate solution

Sodium thiosulfate

Standard glassware

Procedure:

To a stirred solution of tert-butyl 7-hydroxyheptanoate (1.0 equivalent) in anhydrous DCM

(0.1 M), add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer

chromatography (TLC). The reaction is typically complete within 1-3 hours.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate and a 10% aqueous solution of sodium thiosulfate.

Stir vigorously until the solid dissolves.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of tert-butyl 7-
oxoheptanoate from its corresponding alcohol precursor.
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Starting Material

Oxidation ReactionReagents Final Product

Tert-butyl 7-hydroxyheptanoate

Oxidation Tert-butyl 7-oxoheptanoate

Swern Oxidation:
(COCl)₂, DMSO, Et₃N

Dess-Martin Oxidation:
DMP

Click to download full resolution via product page

Caption: Synthetic workflow for tert-butyl 7-oxoheptanoate.

Potential Biological Significance and Signaling
Pathways
Direct experimental evidence for the biological activity of tert-butyl 7-oxoheptanoate is not

available in the current scientific literature. However, its structure as a medium-chain keto ester

suggests potential involvement in metabolic pathways analogous to those of medium-chain

fatty acids (MCFAs) and ketone bodies.

MCFAs are metabolized in the liver via β-oxidation to produce acetyl-CoA, which can then

enter the citric acid cycle for energy production or be converted into ketone bodies (β-

hydroxybutyrate and acetoacetate). These ketone bodies are important alternative energy

sources for the brain and other tissues, particularly during periods of fasting or in ketogenic

diets.
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It is plausible that tert-butyl 7-oxoheptanoate could be hydrolyzed in vivo to 7-oxoheptanoic

acid. This keto acid could potentially be further metabolized through pathways similar to those

of other medium-chain keto acids, influencing cellular energy metabolism. Further research is

required to determine if tert-butyl 7-oxoheptanoate or its metabolites interact with specific

signaling pathways, such as those regulated by G-protein coupled receptors that are known to

be modulated by fatty acids, or if they have any effect on histone deacetylase (HDAC) activity,

a known target of β-hydroxybutyrate.

The following diagram provides a hypothetical metabolic pathway for tert-butyl 7-
oxoheptanoate based on known metabolic processes for similar molecules.
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To cite this document: BenchChem. [An In-depth Technical Guide to Tert-butyl 7-
oxoheptanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15220588#tert-butyl-7-oxoheptanoate-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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